Spiro[3,3'] vs. Spiro[3,4'] Framework: A Critical Structural Distinction
The defining feature of Spiro[indoline-3,3'-piperidin]-2-one hydrochloride (CAS 320772-89-2) is its unique spiro[3,3'] ring junction, which differentiates it from the more common 3,4'-spiro analog (CAS 252882-61-4). This structural variation results in a significantly different three-dimensional orientation of the piperidine nitrogen relative to the indolinone core [1]. While direct head-to-head biological data for the specific hydrochloride salt is limited in the public domain, the structural difference is a primary driver for compound selection in medicinal chemistry campaigns. The 3,3'-junction imposes a distinct conformational constraint, altering the vector and accessibility of the basic amine for target interactions, a key consideration in structure-based drug design [2].
| Evidence Dimension | Molecular Geometry and Scaffold Architecture |
|---|---|
| Target Compound Data | Spiro[indoline-3,3'-piperidin]-2-one (3,3'-spiro junction) |
| Comparator Or Baseline | Spiro[indoline-3,4'-piperidin]-2-one (3,4'-spiro junction, CAS 252882-61-4) |
| Quantified Difference | Fundamentally different spatial orientation of the piperidine ring relative to the indolinone plane. The 3,3'-junction creates a more compact, rigid structure with a distinct exit vector for the piperidine nitrogen [1]. |
| Conditions | Comparison based on chemical structure and conformational analysis as described in synthetic methodology papers [1] and kinase inhibitor design studies [2]. |
Why This Matters
The unique 3,3'-spiro scaffold provides a distinct chemical space for exploring structure-activity relationships (SAR) that cannot be accessed using the 3,4'-analog, making it an essential tool for specific drug discovery programs, particularly those targeting kinases or GPCRs where precise spatial arrangement of pharmacophores is critical [2][3].
- [1] Yang, H.-B., Guan, X., Wei, Y., & Shi, M. (2012). A Three-Component Condensation for the Construction of the Spiro[indoline-3,3′-piperidin]-2-one Skeleton. European Journal of Organic Chemistry, 2012(14), 2792–2800. https://doi.org/10.1002/ejoc.201200203 View Source
- [2] Powell, N. A., Kohrt, J. T., Filipski, K. J., Kaufman, M., Sheehan, D., Edmunds, J. E., ... & Perrin, L. A. (2012). Novel and selective spiroindoline-based inhibitors of sky kinase. Bioorganic & Medicinal Chemistry Letters, 22(1), 190-193. https://doi.org/10.1016/j.bmcl.2011.11.036 View Source
- [3] Bignan, G. C., Battista, K., Connolly, P. J., Orsini, M. J., Liu, J., Middleton, S. A., & Reitz, A. B. (2005). Preparation of 3-spirocyclic indolin-2-ones as ligands for the ORL-1 receptor. Bioorganic & Medicinal Chemistry Letters, 15(22), 5022-5026. https://doi.org/10.1016/j.bmcl.2005.08.009 View Source
